molecular formula C7H5BrN2O2S B12968173 4-Bromo-2-cyanobenzenesulfonamide

4-Bromo-2-cyanobenzenesulfonamide

Cat. No.: B12968173
M. Wt: 261.10 g/mol
InChI Key: NDOHNVDVNMDLHV-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S. It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position and a cyano group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyanobenzenesulfonamide typically involves the bromination of 2-cyanobenzenesulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyanobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

Scientific Research Applications

4-Bromo-2-cyanobenzenesulfonamide has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Material Science: Utilized in the synthesis of functional materials with specific properties.

    Analytical Chemistry: Employed as a reagent in various analytical techniques

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyanobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-cyanobenzenesulfonamide is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and properties. The cyano group is a strong electron-withdrawing group, influencing the compound’s chemical behavior and making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

4-bromo-2-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5BrN2O2S/c8-6-1-2-7(13(10,11)12)5(3-6)4-9/h1-3H,(H2,10,11,12)

InChI Key

NDOHNVDVNMDLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)S(=O)(=O)N

Origin of Product

United States

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